molecular formula C20H19N3O2S B2590303 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide CAS No. 392253-13-3

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

Cat. No.: B2590303
CAS No.: 392253-13-3
M. Wt: 365.45
InChI Key: NMQSXRRMHFJCLM-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-methylbenzamide moiety at position 2. The methoxy group enhances solubility and modulates electronic properties, while the methylbenzamide substituent may influence steric interactions with target proteins .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-5-3-4-6-16(13)20(24)21-19-17-11-26-12-18(17)22-23(19)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQSXRRMHFJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a member of the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, highlighting key research findings, potential therapeutic applications, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a 2-methylbenzamide moiety. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.43 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Structural Formula

N 2 4 methoxyphenyl 4 6 dihydro 2H thieno 3 4 c pyrazol 3 yl 2 methylbenzamide\text{N 2 4 methoxyphenyl 4 6 dihydro 2H thieno 3 4 c pyrazol 3 yl 2 methylbenzamide}

Antimicrobial Properties

Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial activity . For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains, including Mycobacterium abscessus . Research has demonstrated that specific modifications in the thieno[3,4-c]pyrazole structure can enhance antibacterial potency by targeting essential bacterial enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro assays have revealed that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A study reported that derivatives of this compound exhibited IC50 values in the micromolar range against human cancer cell lines .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes : Such as those involved in nucleotide synthesis.
  • Modulation of signaling pathways : Including those related to apoptosis and cell growth.

Study 1: Antimicrobial Efficacy

A recent study tested various thieno[3,4-c]pyrazole derivatives against M. abscessus , where this compound showed promising activity with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapy, this compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide has been studied for various pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been evaluated in vitro for its ability to inhibit cell proliferation and induce apoptosis in malignant cells .
  • Anti-inflammatory Properties : Research indicates that derivatives of thieno[3,4-c]pyrazoles may possess anti-inflammatory effects by modulating pathways involved in inflammation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific kinases involved in cancer progression. In particular, thieno[3,4-c]pyrazoles have been linked to inhibition of RET kinase activity .

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of thieno[3,4-c]pyrazole derivatives. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application for inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The thieno[3,4-c]pyrazole core undergoes oxidation at the sulfur atom in the thiophene ring. Potassium permanganate (KMnO₄) in acidic or basic conditions generates sulfoxides or sulfones, respectively. For example:

Thiophene-SKMnO4/H2SO4Sulfone\text{Thiophene-S} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{Sulfone}

Controlled oxidation preserves the pyrazole ring while modifying electronic properties for downstream applications.

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the dihydrothiophene moiety to a tetrahydrothiophene structure, enhancing ring saturation:

DihydrothiopheneNaBH4/EtOHTetrahydrothiophene\text{Dihydrothiophene} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Tetrahydrothiophene}

This reaction is critical for modulating conformational stability in medicinal chemistry applications.

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation under strong acids (e.g., HBr/HOAc), yielding a hydroxyl derivative :

OCH3HBrOH\text{OCH}_3 \xrightarrow{\text{HBr}} \text{OH}

Electrophilic substitution (e.g., nitration) occurs at the para position relative to the methoxy group .

Amide Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the benzamide group undergoes hydrolysis to form 2-methylbenzoic acid and the corresponding amine:

RCONHR’HClRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{H}_2\text{NR'}

This reaction is pivotal for prodrug activation or metabolite studies.

Cyclization and Functionalization

The pyrazole nitrogen atoms facilitate cyclization with electrophiles (e.g., acyl chlorides), forming fused triazolo or thiadiazine derivatives . For instance:

Pyrazole-NH+RCOClTriazolo derivative\text{Pyrazole-NH} + \text{RCOCl} \rightarrow \text{Triazolo derivative}

Such reactions expand structural diversity for bioactivity optimization .

Comparative Reactivity

The compound’s reactivity aligns with structurally similar heterocycles:

FeatureComparison with OlaparibComparison with Talazoparib
Oxidation More resistant to S-oxidationSimilar sulfone formation
Amide stability Higher hydrolysis susceptibilityComparable under basic conditions
Electrophilic substitution Directed by methoxy groupLess reactive due to fluorinated aryl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Heterocycle Core Biological Activity (Inferred) References
Target Compound : N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide C₂₁H₁₉N₃O₂S 4-Methoxyphenyl (position 2); 2-methylbenzamide (position 3) Thieno[3,4-c]pyrazole Potential kinase inhibition
Analog 1 : 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₆BrN₃O₂S 4-Methylphenyl (position 2); 4-bromobenzamide (position 3); 5-oxo group Thieno[3,4-c]pyrazole Unknown (structural study focus)
Analog 2 : (S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide C₂₃H₂₇N₃O₇S₂ Methylsulfonyl-ethyl chain; ethoxy-methoxyphenyl; acetamide Thieno[3,4-c]pyrrole Solubility-enhanced derivative
Analog 3 : N-[5-[(2R)-2-Methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide C₂₇H₂₉N₅O₃ Methoxy-phenylacetyl; 4-methylpiperazinyl-benzamide Pyrrolo[3,4-c]pyrazole Tyrosine kinase inhibition

Key Comparative Insights

Substituent Effects
  • Methoxy vs. Bromo/Methyl Groups : The target compound’s 4-methoxyphenyl group likely improves solubility and electron-donating capacity compared to the 4-methylphenyl and bromobenzamide groups in Analog 1. Bromine’s electron-withdrawing nature may reduce bioavailability .
Heterocycle Core Modifications
  • Thieno vs. In contrast, pyrrolo[3,4-c]pyrazole (Analog 3) includes a nitrogen, enabling additional hydrogen-bonding opportunities .
  • Oxo Group Impact : Analog 1’s 5-oxo group introduces a hydrogen-bond acceptor site absent in the target compound, which could alter crystallization behavior .

Research Findings and Validation

  • Crystallographic Studies : The use of SHELX programs (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of these analogs, revealing hydrogen-bonding patterns (e.g., N–H···O interactions in Analog 1) that guide solubility and stability predictions .
  • Hydrogen-Bonding Analysis : Graph set analysis (as per Etter’s rules) indicates that the target compound’s amide group forms robust R₂²(8) motifs, a feature shared with Analog 3 but absent in brominated Analog 1 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A general approach involves condensation reactions between substituted pyrazole intermediates and benzamide derivatives. For example, refluxing substituted benzaldehydes with heterocyclic amines in ethanol under acidic catalysis (e.g., glacial acetic acid) yields fused pyrazole-thiophene scaffolds . Optimization should focus on:

  • Catalyst selection : Acidic vs. basic conditions to control regioselectivity.
  • Solvent polarity : Ethanol or DMF for solubility and reaction efficiency.
  • Reaction time : Extended reflux (4–6 hours) to maximize yields.
  • Table 1 : Example reaction parameters from analogous syntheses:
SolventCatalystTime (h)Yield (%)
EthanolAcOH465
DMFNone672

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate CIF files. Key steps:

  • Data collection : High-resolution (<1.0 Å) data for accurate hydrogen placement.
  • Validation : Check for R-factor convergence (target: <0.05) and residual electron density .
  • Software workflow : SHELXS (structure solution) → SHELXL (refinement) → PLATON (validation).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., hindered rotation of the methoxyphenyl group).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to assess hydrogen-bonding interactions .
  • Solid-state vs. solution studies : Use IR and Raman spectroscopy to detect crystal-packing-induced shifts .

Q. What experimental designs are suitable for probing the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer : Design assays targeting kinases or GPCRs, leveraging its pyrazole-thiophene scaffold (known for kinase binding). Steps:

  • Target selection : Use molecular docking (AutoDock Vina) to predict binding pockets.
  • Enzyme assays : Measure IC50 values via fluorescence polarization or radiometric assays .
  • Control experiments : Compare with structurally related analogs (e.g., ’s biphenyl derivative) to establish SAR.

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring motifs (e.g., chains or rings). For example:

  • C=O···H-N interactions : Stabilize the thienopyrazole core, affecting solubility and melting point.
  • π-π stacking : Methoxyphenyl and benzamide groups may form slip-stacked arrangements, altering thermal stability .
    • Table 2 : Hypothetical hydrogen-bond parameters (from analogous structures):
Donor-AcceptorDistance (Å)Angle (°)Motif Type
N-H···O=C2.89158R₂²(8)
C-H···O3.12145C(6)

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